molecular formula C7H12N4O B1530641 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 1415719-49-1

5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1530641
CAS No.: 1415719-49-1
M. Wt: 168.2 g/mol
InChI Key: RIFQSZRERIEYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

5-Ethyl-1-methyl-1H-pyrazole-3-carbohydrazide is similar to other pyrazole derivatives, such as 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid. it is unique in its specific structure and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Properties

IUPAC Name

5-ethyl-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)10-11(5)2/h4H,3,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFQSZRERIEYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189303
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-49-1
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
5-ethyl-1-methyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.